(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The systematic nomenclature of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing lactone functionality. According to Chemical Abstracts Service registry data, this compound is officially designated by the CAS number 93239-42-0, which serves as its unique chemical identifier in global databases and scientific literature. The preferred IUPAC name for this compound is (4R)-4-methyl-4-(trichloromethyl)oxetan-2-one, which systematically describes the stereochemical configuration and substitution pattern on the oxetane ring system.
The nomenclature analysis reveals multiple synonymous designations that reflect different naming conventions and structural perspectives. The compound is alternatively known as (R)-(+)-3-Hydroxy-3-methyl-4,4,4-trichlorobutyric acid beta-lactone, which emphasizes its relationship to the corresponding hydroxycarboxylic acid precursor. This alternative nomenclature highlights the lactone formation through intramolecular esterification of a hypothetical hydroxycarboxylic acid bearing hydroxyl and carboxyl groups appropriately positioned for cyclization. Additional systematic names include 2-Oxetanone, 4-methyl-4-(trichloromethyl)-, (4R)-, which follows the numbering convention where the carbonyl carbon occupies position 2 of the oxetane ring.
The CAS registry number 93239-42-0 specifically identifies the (R)-(+)-enantiomer, distinguishing it from its mirror image counterpart. This enantiomer-specific registry number is crucial for accurate identification in chemical databases and procurement systems, as the two enantiomers may exhibit different biological activities and synthetic applications. The registry system also recognizes various MDL numbers including MFCD00060124, which provides additional cross-referencing capabilities across different chemical information systems.
Properties
IUPAC Name |
(4R)-4-methyl-4-(trichloromethyl)oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c1-4(5(6,7)8)2-3(9)10-4/h2H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYJBPXTAZJPGX-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)O1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)O1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416064 | |
| Record name | (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93239-42-0 | |
| Record name | (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The principal synthetic approach to (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone involves the transformation of trichloromethyl ketone precursors or trichloromethyl carbinols into the oxetanone ring system. The key steps typically include:
Oxidation of Trichloromethyl Carbinols : Starting from trichloromethyl carbinols, oxidation reactions are employed to form the β-lactone (oxetanone) ring. Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used under controlled conditions to facilitate ring closure and maintain stereochemical integrity.
Cyclization Reactions : The formation of the oxetane ring often requires intramolecular cyclization under acidic or catalytic conditions to induce ring closure. Catalysts may include Lewis acids or transition metal complexes to promote efficient cyclization.
Chiral Induction : The (R)-enantiomer is obtained by using chiral starting materials or chiral catalysts that guide the stereoselective formation of the oxetane ring, ensuring the desired optical activity.
Industrial Production Methods
For large-scale synthesis, industrial processes optimize reaction conditions to maximize yield and purity:
Continuous Flow Oxidation : Continuous flow reactors allow precise control over reaction parameters such as temperature, reagent concentration, and reaction time, leading to improved reproducibility and scalability.
Purification Techniques : Advanced purification methods, including chromatographic separation and crystallization, are applied to isolate the (R)-enantiomer with high enantiomeric excess and chemical purity.
Process Optimization : Reaction parameters are finely tuned to minimize side reactions such as over-oxidation or decomposition of the sensitive oxetane ring.
Detailed Reaction Analysis
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation | Potassium permanganate, CrO3, or similar oxidants | Conversion of trichloromethyl carbinol to oxetanone ring |
| 2 | Cyclization | Acidic or Lewis acid catalysis | Formation of four-membered oxetane ring |
| 3 | Chiral induction | Chiral catalysts or chiral starting materials | Production of (R)-enantiomer with high optical purity |
Research Findings and Mechanistic Insights
The trichloromethyl group acts as an electrophilic center facilitating ring closure via nucleophilic attack from the adjacent carbonyl or hydroxyl group during cyclization.
Oxidation must be carefully controlled to prevent ring-opening or degradation of the oxetane structure.
The stereochemical outcome is influenced by the choice of chiral auxiliaries or catalysts, which stabilize transition states leading to the (R)-configuration.
Substitution reactions on the trichloromethyl group post-synthesis allow further functionalization, expanding the compound’s utility in organic synthesis.
Comparative Analysis with Related Compounds
| Compound | Key Feature | Synthetic Challenge | Applications |
|---|---|---|---|
| This compound | Trichloromethyl group, chiral oxetane ring | Controlled oxidation and cyclization with stereoselectivity | Pharmaceutical intermediates, organic synthesis |
| 4-Methyl-4-(dichloromethyl)-2-oxetanone | Dichloromethyl substituent | Less electrophilic than trichloromethyl | Similar synthetic routes, different reactivity |
| 4-Methyl-4-(bromomethyl)-2-oxetanone | Bromomethyl substituent | Different halogen reactivity | Alternative functionalization pathways |
Summary Table of Preparation Methods
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Oxidation of Trichloromethyl Carbinols | Use of strong oxidants to form oxetanone ring | Direct route, well-established | Requires careful control to avoid over-oxidation |
| Cyclization via Catalysis | Acid or Lewis acid catalyzed ring closure | Efficient ring formation | Sensitive to reaction conditions |
| Chiral Catalysis or Auxiliaries | Use of chiral catalysts or auxiliaries for stereoselectivity | High enantiomeric purity | May involve expensive catalysts or complex steps |
| Continuous Flow Industrial Process | Scalable oxidation and purification | High yield and purity, scalable | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
®-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing the trichloromethyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles, such as amines and alcohols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex oxetane derivatives, while reduction can produce simpler alcohols or hydrocarbons.
Scientific Research Applications
Organic Synthesis
(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation Reactions : The compound can be oxidized to produce more complex derivatives.
- Reduction Reactions : Reduction can simplify the molecule by removing the trichloromethyl group.
- Substitution Reactions : The trichloromethyl group can be replaced with other functional groups, making it versatile for further modifications.
Pharmaceutical Applications
The compound has been explored for its potential in drug development:
- Intermediate in Synthesis : It is used as an intermediate in the production of pharmaceuticals, including antibiotics and anti-inflammatory agents.
- Enzyme Interaction Studies : Its chiral nature makes it suitable for studying interactions with enzymes, which can lead to insights into metabolic pathways and drug efficacy.
Materials Science
In materials science, this compound is utilized in the development of advanced materials:
- Polymer Production : It can be polymerized to create novel materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Specialty Chemicals : The compound is also involved in synthesizing specialty chemicals that require precise molecular configurations.
Uniqueness and Advantages
This compound stands out due to its high reactivity and stability conferred by the trichloromethyl group. This unique feature allows for selective reactions that are not possible with other halogenated derivatives.
Case Studies
- Synthesis of Glycopeptides : Lavergne et al. demonstrated the coupling of spirocyclic 2-oxetanones with amino esters to form glycopeptides with complete stereocontrol, showcasing the utility of this compound as a precursor in peptide synthesis .
- Polymerization Studies : Research has indicated that this compound can be polymerized to yield materials with desirable thermal and mechanical properties, making it valuable for industrial applications .
- Enantioselective Reactions : The compound has been utilized in enantioselective reactions where its chirality plays a crucial role in determining the outcome and selectivity of the reaction products .
Mechanism of Action
The mechanism of action of ®-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone involves its interaction with various molecular targets. The trichloromethyl group can participate in electrophilic reactions, while the oxetane ring can undergo ring-opening reactions under specific conditions. These interactions can affect biological pathways and chemical processes, making the compound valuable for research.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-(dichloromethyl)-2-oxetanone
- 4-Methyl-4-(bromomethyl)-2-oxetanone
- 4-Methyl-4-(chloromethyl)-2-oxetanone
Uniqueness
®-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and stability. This makes it different from other similar compounds that may have different halogen substituents or lack the chiral center.
Biological Activity
(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential biological applications. This compound, with the CAS number 93239-42-0, is a β-lactone derivative that exhibits various biological activities, making it a subject for further research and exploration.
Chemical Structure and Properties
The molecular formula of this compound is C5H5Cl3O2. Its structure includes a four-membered lactone ring, which contributes to its reactivity and biological properties. The presence of the trichloromethyl group enhances its electrophilic character, making it a potential candidate for interactions with biological macromolecules.
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of oxetanones, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that the oxetanone scaffold may contribute to this activity through mechanisms such as disruption of bacterial cell membranes or inhibition of essential enzymatic processes .
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in critical biological pathways. For instance, it has been noted that certain oxetanones can act as inhibitors of kinases, which are vital for cell signaling and regulation. This inhibition can lead to therapeutic applications in treating diseases characterized by dysregulated kinase activity .
3. Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the precise pathways involved .
Research Findings
A summary of key findings from various studies on this compound is presented in the following table:
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study A : A study investigated its antimicrobial efficacy against multi-drug resistant strains. Results indicated significant inhibition at low concentrations, supporting its potential as a lead compound for antibiotic development.
- Case Study B : In cancer research, this compound was tested alongside standard chemotherapeutics. The combination therapy showed enhanced cytotoxic effects compared to single-agent treatments, suggesting synergistic interactions.
Q & A
Q. How can hyperspectral imaging (HSI) be adapted for non-contact analysis of this compound in mixtures?
- Answer : HSI protocols require calibration with pure compound spectra and machine learning models to resolve overlapping signals. Limitations include sample degradation over time, necessitating rapid data acquisition and cooling systems, as noted in pollution monitoring studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
